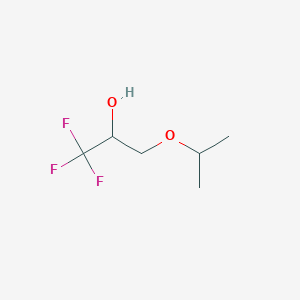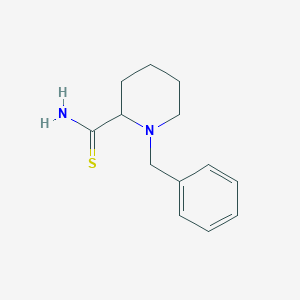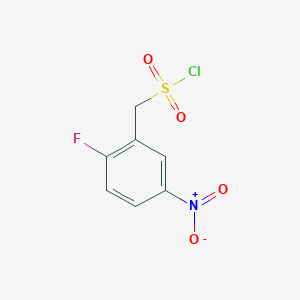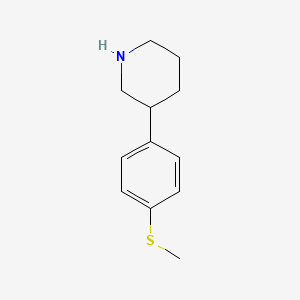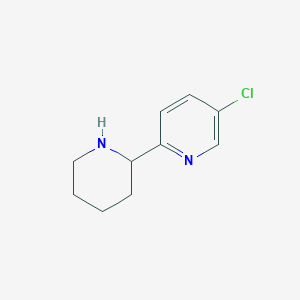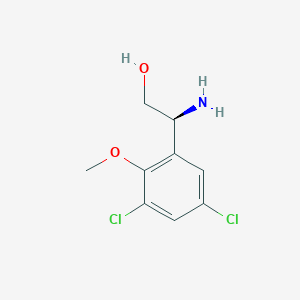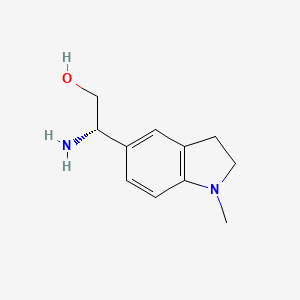
(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is a chiral compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the amino group and the hydroxyl group makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the indole ring system.
Functional Group Introduction: The amino and hydroxyl groups are introduced through various functionalization reactions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable reactions and robust catalysts.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
作用机制
The mechanism by which (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol: Lacks the methyl group, which may affect its biological activity.
(2S)-2-amino-2-(1-methyl-1H-indol-5-yl)ethan-1-ol: Similar structure but different stereochemistry.
Uniqueness
The presence of the methyl group and the specific stereochemistry of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-9-6-8(10(12)7-14)2-3-11(9)13/h2-3,6,10,14H,4-5,7,12H2,1H3/t10-/m1/s1 |
InChI 键 |
CCQYRWRATAAABZ-SNVBAGLBSA-N |
手性 SMILES |
CN1CCC2=C1C=CC(=C2)[C@@H](CO)N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



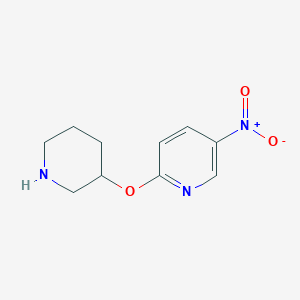
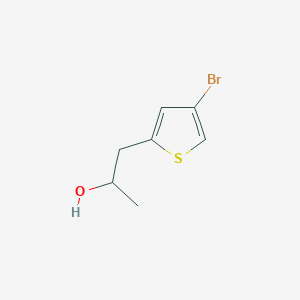
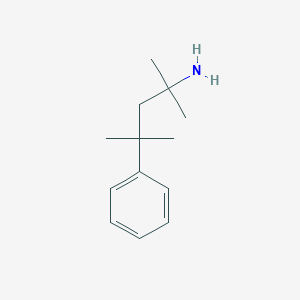
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)


